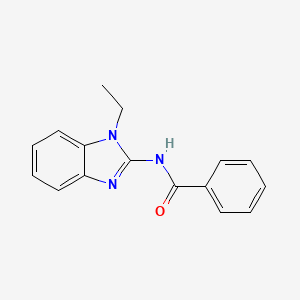

N-(1-ethyl-1H-benzimidazol-2-yl)benzamide

Overview

Description

N-(1-ethyl-1H-benzimidazol-2-yl)benzamide, also known as EBIO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potassium channel opener that has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-benzimidazol-2-yl)benzamide involves its ability to activate potassium channels. Potassium channels are transmembrane proteins that regulate the flow of potassium ions across cell membranes. When these channels are activated, they allow potassium ions to flow out of the cell, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. N-(1-ethyl-1H-benzimidazol-2-yl)benzamide has been shown to activate potassium channels by binding to a specific site on the channel protein, leading to conformational changes that increase the channel's open probability.

Biochemical and Physiological Effects:

N-(1-ethyl-1H-benzimidazol-2-yl)benzamide has a wide range of biochemical and physiological effects, many of which are related to its ability to activate potassium channels. In neurons, N-(1-ethyl-1H-benzimidazol-2-yl)benzamide has been shown to increase the firing threshold and reduce the firing rate, leading to a decrease in neuronal excitability. This has been linked to its neuroprotective effects, as it can prevent excessive neuronal activity and excitotoxicity. N-(1-ethyl-1H-benzimidazol-2-yl)benzamide has also been shown to increase the release of neurotransmitters such as acetylcholine and dopamine, which may contribute to its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-ethyl-1H-benzimidazol-2-yl)benzamide in lab experiments is its potency and selectivity for potassium channels. This allows researchers to study the effects of potassium channel activation on neuronal activity and neurotransmitter release with high specificity. However, one limitation of using N-(1-ethyl-1H-benzimidazol-2-yl)benzamide is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

For research involving N-(1-ethyl-1H-benzimidazol-2-yl)benzamide include its potential use in the treatment of neurological disorders and cancer, as well as the development of more potent and selective potassium channel openers.

Synthesis Methods

N-(1-ethyl-1H-benzimidazol-2-yl)benzamide can be synthesized using a variety of methods, including the reaction of 1-ethyl-2-nitrobenzene with potassium ethylxanthate, followed by reduction with iron powder. Another method involves the reaction of 1-ethyl-2-nitrobenzene with potassium ethoxide, followed by reduction with hydrogen gas. Both of these methods have been shown to produce high yields of pure N-(1-ethyl-1H-benzimidazol-2-yl)benzamide.

Scientific Research Applications

N-(1-ethyl-1H-benzimidazol-2-yl)benzamide has been used extensively in scientific research, particularly in the field of ion channel research. This compound is a potent activator of potassium channels, which are important regulators of neuronal activity and neurotransmitter release. N-(1-ethyl-1H-benzimidazol-2-yl)benzamide has been shown to increase the activity of several types of potassium channels, including the KCa1.1 channel and the Kir6.2/SUR1 channel. This has led to its use in studies of neuronal excitability, synaptic transmission, and neuroprotection.

properties

IUPAC Name |

N-(1-ethylbenzimidazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-2-19-14-11-7-6-10-13(14)17-16(19)18-15(20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPQMNCEYYBWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330322 | |

| Record name | N-(1-ethylbenzimidazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663179 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1-ethylbenzimidazol-2-yl)benzamide | |

CAS RN |

375358-85-3 | |

| Record name | N-(1-ethylbenzimidazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5739466.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)

![3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5739489.png)

![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)

![N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5739499.png)

![N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)

![N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5739519.png)

![4-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)benzamide](/img/structure/B5739520.png)

![4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5739540.png)

![[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile](/img/structure/B5739556.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5739566.png)